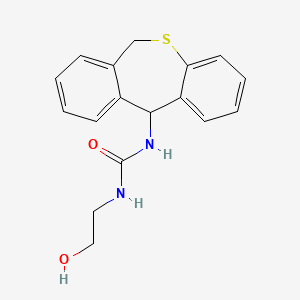
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is a complex organic compound that belongs to the class of dibenzothiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzothiepin core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the hydroxyethyl and urea groups through reactions such as nucleophilic substitution and condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Interaction: Modulation of receptor activity leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin Derivatives: Compounds with similar core structures but different functional groups.
Hydroxyethyl Urea Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is unique due to its specific combination of the dibenzothiepin core and hydroxyethyl urea functional groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
74797-31-2 |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C17H18N2O2S/c20-10-9-18-17(21)19-16-13-6-2-1-5-12(13)11-22-15-8-4-3-7-14(15)16/h1-8,16,20H,9-11H2,(H2,18,19,21) |
InChI Key |
GFMVMMLCZYNFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















